molecular formula C9H17NOS B1463510 1-(Tetrahydrothiophen-3-yl)piperidin-4-ol CAS No. 864425-02-5

1-(Tetrahydrothiophen-3-yl)piperidin-4-ol

Cat. No.: B1463510
CAS No.: 864425-02-5
M. Wt: 187.3 g/mol
InChI Key: AQTLLNHGCPDPCW-UHFFFAOYSA-N
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Description

1-(Tetrahydrothiophen-3-yl)piperidin-4-ol is a heterocyclic compound that features a piperidine ring substituted with a tetrahydrothiophene moiety and a hydroxyl group

Biochemical Analysis

Biochemical Properties

1-(Tetrahydrothiophen-3-yl)piperidin-4-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the chemokine receptor CCR5, which is a part of the seven transmembrane G-protein coupled receptor family . This interaction is crucial for the compound’s potential use in treating HIV-1 infections, as CCR5 is an essential coreceptor in the process of HIV-1 entry . The nature of these interactions involves strong salt-bridge interactions between the basic nitrogen atom in this compound and the CCR5 receptor .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the ligand-induced calcium mobilization in cells, which is a critical step in cell signaling . Additionally, the compound’s interaction with CCR5 can lead to changes in gene expression related to HIV-1 infection . These effects highlight the compound’s potential in modulating cellular functions and its therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s basic nitrogen atom forms a strong salt-bridge interaction with the CCR5 receptor, inhibiting the receptor’s function and preventing HIV-1 entry into cells . This mechanism of action is crucial for its potential use as a CCR5 antagonist in HIV-1 treatment . Additionally, the compound’s structure allows it to interact with other biomolecules, potentially leading to enzyme inhibition or activation and subsequent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular functions . At high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s structure allows it to participate in metabolic reactions, potentially affecting metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is crucial for determining its pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific tissues . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for transporters . Understanding these factors is essential for optimizing the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, affecting its activity and function . For example, its interaction with the CCR5 receptor can localize it to the cell membrane, where it can exert its effects on cell signaling and HIV-1 entry . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tetrahydrothiophen-3-yl)piperidin-4-ol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Tetrahydrothiophene Moiety: This step involves the reaction of the piperidine derivative with a suitable thiophene precursor under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-(Tetrahydrothiophen-3-yl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the thiophene ring.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce deoxygenated derivatives.

Scientific Research Applications

1-(Tetrahydrothiophen-3-yl)piperidin-4-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural similarity to naturally occurring compounds.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple heterocyclic amine with a six-membered ring containing one nitrogen atom.

    Tetrahydrothiophene: A sulfur-containing heterocycle with a five-membered ring.

    Piperidin-4-ol: A piperidine derivative with a hydroxyl group at the fourth position.

Uniqueness

1-(Tetrahydrothiophen-3-yl)piperidin-4-ol is unique due to the combination of the piperidine ring, tetrahydrothiophene moiety, and hydroxyl group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs. The presence of both nitrogen and sulfur heteroatoms, along with the hydroxyl group, allows for diverse chemical reactivity and potential biological activity.

Properties

IUPAC Name

1-(thiolan-3-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NOS/c11-9-1-4-10(5-2-9)8-3-6-12-7-8/h8-9,11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTLLNHGCPDPCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2CCSC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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